Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate

Physicochemical Profiling Drug Design Building Block Selection

Medicinal chemistry programs targeting orexin receptors and kinases require distinct cyclopropyl-thiazole scaffolds that generic 5-aminothiazole-4-carboxylates cannot provide. This compound fills that gap with a unique 2-cyclopropyl/5-amino/4-ethyl ester pattern. • Direct entry into patented 2-cyclopropyl-thiazole orexin antagonist pharmacophore space • Free 5-NH2 handle for amide/sulfonamide/urea library synthesis; balanced tPSA (93.5 Ų) • Higher LogP (2.3) vs. non-cyclopropyl analogs for enhanced brain penetration • QC-certified purity for reproducible SAR and lead optimization

Molecular Formula C9H12N2O2S
Molecular Weight 212.27
CAS No. 1504198-64-4
Cat. No. B2503237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate
CAS1504198-64-4
Molecular FormulaC9H12N2O2S
Molecular Weight212.27
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)C2CC2)N
InChIInChI=1S/C9H12N2O2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3
InChIKeyOCCNUIZYBYAWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate Is a Key Thiazole Scaffold


Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate (CAS 1504198-64-4) is a polysubstituted thiazole building block featuring a unique combination of a cyclopropyl group at position 2, a free amino group at position 5, and an ethyl ester at position 4 [1]. Its molecular formula is C9H12N2O2S, with a molecular weight of 212.27 g/mol [1]. This substitution pattern distinguishes it from simpler 5-aminothiazole-4-carboxylate analogs and positions it as a versatile intermediate for medicinal chemistry programs, particularly those exploring orexin receptor modulation and kinase inhibition where the cyclopropyl motif has been shown to enhance target engagement [2].

Workflow Orexin receptor antagonist or kinase inhibitor research
Key Motif 2-Cyclopropyl group may support target engagement studies
Derivatization 5-Amino handle for amide, sulfonamide, urea library synthesis

Why Simpler 5-Aminothiazole-4-carboxylate Analogs Cannot Replace the 2-Cyclopropyl Derivative


Generic substitution of the target compound with simpler, non-cyclopropyl 5-aminothiazole-4-carboxylates (e.g., CAS 18903-18-9) or non-amino 2-cyclopropylthiazole-4-carboxylates (e.g., CAS 135207-08-8) is chemically unsound. The cyclopropyl group at position 2 is a critical pharmacophore element in patented orexin receptor antagonists, where it confers metabolic stability and potency advantages over unsubstituted or alkyl-substituted analogs [1]. Conversely, the 5-amino group provides a synthetic handle for further derivatization, absent in the non-amino analog. Removing either functional group fundamentally alters the compound's reactivity, physicochemical profile, and biological target engagement potential, leading to divergent synthetic pathways and unpredictable pharmacological outcomes.

Non-cyclopropyl 5-aminothiazole-4-carboxylate analogs (e.g., CAS 18903-18-9) lack the cyclopropyl motif; may shift metabolic stability and target engagement context.
Non-amino 2-cyclopropylthiazole-4-carboxylate analogs (e.g., CAS 135207-08-8) lack the 5-amino handle; no direct derivatization site, incompatible with typical library synthesis.

Differentiation Guide: Target Compound vs. Closest Analogs


Lipophilicity Comparison: Target vs. Non-Cyclopropyl Analog

The lipophilicity of the target compound (CAS 1504198-64-4) is calculated to be XLogP3 = 2.3 [1]. This is more lipophilic than its direct non-cyclopropyl analog, ethyl 5-aminothiazole-4-carboxylate (CAS 18903-18-9), which has a reported LogP of 1.73 . The increased lipophilicity is directly attributable to the 2-cyclopropyl substituent and can significantly influence membrane permeability, metabolic stability, and off-target binding profiles.

Lipophilicity Comparison
Reported
XLogP3 2.3 vs 1.73 (Δ +0.57)
Target vs non-cyclopropyl analog (computed)
May impact membrane permeability and cell-based assay fit
Computed values; may require experimental confirmation
Physicochemical Profiling Drug Design Building Block Selection

Polar Surface Area Analysis: Impact of 5-Amino Group

The target compound has a topological polar surface area (tPSA) of 93.5 Ų [1]. In contrast, the non-amino 2-cyclopropylthiazole-4-carboxylate (CAS 135207-08-8) has a significantly lower tPSA of 39.19 Ų . The target's higher tPSA arises from the additional 5-amino group, which increases hydrogen bonding capacity and can improve aqueous solubility relative to the non-amino analog, while still maintaining an acceptable value for oral bioavailability (<140 Ų).

Polar Surface Area Analysis
Reported
tPSA 93.5 vs 39.19 Ų (ΔtPSA +54.31)
Target vs non-amino analog (computed)
Higher polarity may support solubility optimization for ADME profiling
Computed values; may require experimental confirmation
Drug-likeness ADME Prediction Scaffold Optimization

Positional Isomerism: 5-Amino-2-cyclopropyl vs. 2-Amino-4-cyclopropyl Scaffolds

A key procurement differentiator is the positional isomerism. The target compound (5-amino-2-cyclopropyl) is a distinct regioisomer from 2-amino-4-cyclopropyl-5-carboxylate thiazole, which is synthesized via a patented method from CN102977049A with a reported two-step total yield exceeding 50% [1]. The positional isomer is explicitly described as an important intermediate for many medicines. The target compound's substitution pattern offers a divergent synthetic vector; the 5-amino group allows for functionalization strategies (e.g., diazotization, acylation) that are impossible or less efficient with the 2-amino-4-cyclopropyl isomer.

Positional Isomerism
Class-level
5-amino-2-cyclopropyl vs 2-amino-4-cyclopropyl
Regioisomeric; synthetic routes non-interchangeable (comparator total yield >50%, patented)
Regioisomer selection critical for synthetic feasibility and IP strategy
Target compound commercially available; synthetic efficiency data only for comparator
Synthetic Efficiency Patent Landscape Analysis Regioisomer Selection

Ideal Procurement Scenarios for Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate


Orexin Receptor Antagonist Lead Generation

As a direct building block for the 2-cyclopropyl-thiazole pharmacophore found in patented non-peptide human orexin receptor antagonists [1], this compound is ideally suited for medicinal chemistry programs targeting eating disorders, sleep disorders, and cognitive dysfunctions. The evidence of its higher lipophilicity (LogP 2.3) compared to non-cyclopropyl analogs supports its use when enhanced brain penetration is a design goal.

Kinase-Focused Library Synthesis

The 5-amino-2-cyclopropylthiazole core is a recognized scaffold for kinase inhibitors [1]. The amino group provides a direct conjugation site for generating focused libraries of amides, sulfonamides, and ureas. Its balanced tPSA (93.5 Ų) makes it a superior choice over non-amino analogs for maintaining drug-like properties within the library.

Positional Scaffold Hopping and IP Diversification

When existing medicinal chemistry patents heavily claim 2-aminothiazole or 2-amino-4-cyclopropyl-thiazole structures, this 5-amino-2-cyclopropyl isomer offers a distinct regioisomeric solution for 'scaffold hopping'. Procuring this specific compound enables the exploration of complementary structure-activity relationships (SAR) and the generation of novel intellectual property, as its synthetic vectors diverge from the well-documented 2-amino isomers [1].

Application
Selection Property
Validation Focus
Orexin receptor antagonist lead generation studies
2-Cyclopropyl-thiazole scaffold as patented pharmacophore
Target engagement and brain penetration profile review
Kinase-focused library synthesis
5-Amino handle for amide, sulfonamide, urea derivatization
Kinase inhibition profiling and drug-likeness assessment
Scaffold hopping and IP diversification
5-Amino-2-cyclopropyl substitution pattern as regioisomeric alternative
Synthetic route feasibility and patent landscape review
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